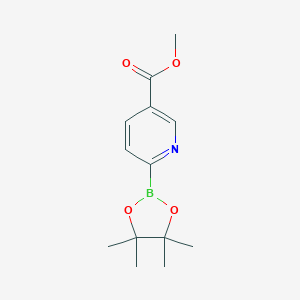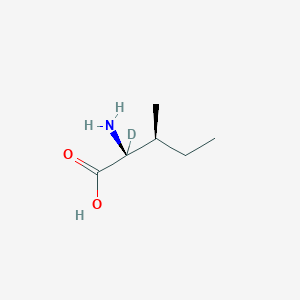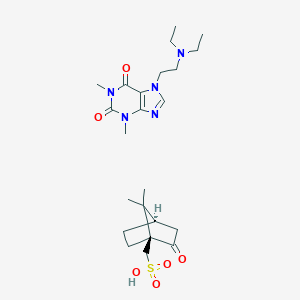
4-Chlorobenzènesulfonate de méthyle
Vue d'ensemble
Description
Methyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C7H7ClO3S. It is a sulfonate ester derived from benzenesulfonic acid and is characterized by the presence of a methyl group and a chlorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Applications De Recherche Scientifique
Methyl 4-chlorobenzenesulfonate has several applications in scientific research:
Mécanisme D'action
Target of Action
Methyl 4-chlorobenzenesulfonate is a chemical compound that primarily targets organic molecules, particularly those containing carbon-carbon double bonds . The compound’s primary targets are often involved in various chemical reactions, including nucleophilic substitution and free radical reactions .
Mode of Action
Methyl 4-chlorobenzenesulfonate interacts with its targets through a process known as nucleophilic substitution . In this process, the compound acts as an electrophile, attracting electron-rich nucleophiles. The nucleophile attacks the electrophilic carbon in the compound, leading to the displacement of the chloro group . This results in the formation of a new bond between the carbon atom of the compound and the nucleophile .
Biochemical Pathways
The interaction of Methyl 4-chlorobenzenesulfonate with its targets can affect various biochemical pathways. For instance, it can influence the pathway of organic synthesis, particularly in reactions involving carbon-carbon bond formation . The compound’s action can lead to the formation of new organic compounds, altering the course of the biochemical pathway .
Pharmacokinetics
Like other similar compounds, its bioavailability is likely influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
The action of Methyl 4-chlorobenzenesulfonate at the molecular and cellular level results in the formation of new organic compounds . This can lead to changes in the chemical composition of the environment where the reaction takes place . The exact effects depend on the specific targets and the conditions under which the reaction occurs .
Action Environment
The action, efficacy, and stability of Methyl 4-chlorobenzenesulfonate can be influenced by various environmental factors. These include the presence of other chemical compounds, the pH of the environment, temperature, and the presence of catalysts . For instance, the rate of the nucleophilic substitution reaction can be influenced by the presence of other nucleophiles in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-chlorobenzenesulfonate can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with methanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve refluxing the mixture to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of methyl 4-chlorobenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through distillation or recrystallization to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting methyl 4-chlorobenzenesulfonate with an amine can produce a sulfonamide, while reaction with an alcohol can yield a sulfonate ester .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl benzenesulfonate
- Methyl 4-methylbenzenesulfonate
- Methyl 4-nitrobenzenesulfonate
Uniqueness
Methyl 4-chlorobenzenesulfonate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This chlorine atom can also participate in additional reactions, such as halogenation or dehalogenation, providing further versatility in synthetic applications .
Propriétés
IUPAC Name |
methyl 4-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKYAZZFFNYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165731 | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15481-45-5 | |
| Record name | Benzenesulfonic acid, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)





